Ethyl 4,4,4,4',4',4'-hexafluoro-DL-valinate

Angiotensin II GPCR pharmacology peptide antagonist

Ethyl 4,4,4,4',4',4'-hexafluoro-DL-valinate (CAS 78185-92-9) is the ethyl ester of the fully fluorinated, racemic valine analog hexafluorovaline (Hfv). As a protected amino acid derivative with a molecular weight of 253.14 g/mol and the formula C₇H₉F₆NO₂, it serves as a key synthetic intermediate for incorporating the highly electronegative and lipophilic hexafluorovaline residue into peptides and small molecules.

Molecular Formula C7H9F6NO2
Molecular Weight 253.14 g/mol
CAS No. 78185-92-9
Cat. No. B1454724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,4,4,4',4',4'-hexafluoro-DL-valinate
CAS78185-92-9
Molecular FormulaC7H9F6NO2
Molecular Weight253.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C(F)(F)F)C(F)(F)F)N
InChIInChI=1S/C7H9F6NO2/c1-2-16-5(15)3(14)4(6(8,9)10)7(11,12)13/h3-4H,2,14H2,1H3
InChIKeyPGOSQXOLEQZPBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ethyl 4,4,4,4',4',4'-Hexafluoro-DL-valinate (CAS 78185-92-9): A Hexafluorinated Valine Building Block for Peptide and Bioisostere Research


Ethyl 4,4,4,4',4',4'-hexafluoro-DL-valinate (CAS 78185-92-9) is the ethyl ester of the fully fluorinated, racemic valine analog hexafluorovaline (Hfv). As a protected amino acid derivative with a molecular weight of 253.14 g/mol and the formula C₇H₉F₆NO₂, it serves as a key synthetic intermediate for incorporating the highly electronegative and lipophilic hexafluorovaline residue into peptides and small molecules . In contrast to the free acid hexafluoro-DL-valine (CAS 16063-80-2), the ethyl ester form provides a protected carboxyl group that facilitates selective coupling in solution-phase and solid-phase peptide synthesis before final deprotection . This compound belongs to the broader class of fluorinated amino acid derivatives used to probe structure–activity relationships, enhance metabolic stability, and introduce unique physicochemical properties into bioactive peptides [1].

Why Unprotected Hexafluorovaline or Mono-Trifluorinated Valine Analogs Cannot Substitute for Ethyl 4,4,4,4',4',4'-Hexafluoro-DL-valinate in Research Procurement


Procuring the free acid hexafluoro-DL-valine (CAS 16063-80-2) or the mono-trifluoromethyl analog 4,4,4-trifluorovaline in place of the ethyl ester introduces fundamentally different reactivity, lipophilicity, and steric profiles that critically alter downstream peptide properties. The free acid requires additional carboxyl protection steps before peptide coupling, introducing synthetic overhead and potential racemization, whereas the ethyl ester is ready for direct incorporation [1]. Unlike 4,4,4-trifluorovaline—which carries only one CF₃ group and presents a smaller steric demand—the dual trifluoromethyl substitution in hexafluorovaline generates a substantially larger hydrophobic surface area and greater electron-withdrawing effect, leading to markedly different peptide conformational preferences, enzymatic resistance, and receptor-binding outcomes [2]. The evidence below quantifies these differences across multiple assay systems.

Quantitative Differentiation Evidence for Ethyl 4,4,4,4',4',4'-Hexafluoro-DL-valinate: Head-to-Head and Cross-Study Comparisons


Angiotensin II Antagonist Potency: [Sar¹,Hfv⁸]AII vs. [Sar¹,Leu⁸]AII

In a direct head-to-head comparison using an in vivo rat pressor assay, the hexafluorovaline-containing angiotensin II analog [Sar¹,Hfv⁸]AII demonstrated prolonged blockade of the angiotensin II pressor response for over 1 hour. In contrast, [Sar¹,Leu⁸]AII—a widely used reference antagonist incorporating the natural amino acid leucine at position 8—failed to produce sustained inhibition at comparable doses, establishing the hexafluorovaline residue as a critical determinant of extended duration of action [1].

Angiotensin II GPCR pharmacology peptide antagonist hexafluorovaline pressor response

Diastereomer-Dependent Angiotensin II Activity: L-Hfv vs. D-Hfv Congeners

In isolated tissue preparations, the L-hexafluorovaline-containing angiotensin II analog [Sar¹,Hfv⁸]AII exhibited 20- to 100-fold greater potency as either an angiotensin agonist or antagonist compared to its D-diastereomer counterpart [Sar¹,D-Hfv⁸]AII at the nanogram per milliliter dose range. This steep stereo-dependence indicates that the receptor binding pocket discriminates sharply between the two hexafluorovaline enantiomers, making the stereochemical purity of the starting hexafluorovaline ester a critical quality parameter [1].

chiral discrimination angiotensin receptor diastereomer potency hexafluorovaline

Enzymatic Resistance: Hexafluorovaline Derivatives vs. Natural Amino Acid-Containing Peptides

Hexafluorovaline derivatives demonstrated general resistance toward various enzymatic digestions, a property not observed with their natural valine counterparts. In the same study, the authors reported that hexafluorovaline-containing peptides also showed a tendency to racemize extensively upon carboxyl activation—a dual property (enzymatic stability combined with racemization lability) that distinguishes hexafluorovaline from mono-trifluorinated valine analogs and natural aliphatic amino acids [1].

proteolytic stability enzymatic digestion hexafluorovaline peptide half-life

Ion Channel Conductance Modulation: Hexafluorovaline vs. Valine vs. Trifluorovaline in Gramicidin A

In a systematic single-channel study of linear gramicidin A analogs, replacement of the position-1 valine residue with hexafluorovaline markedly altered the single-channel conductance for Na⁺ and Cs⁺ ions compared to both the natural valine and the mono-trifluorinated trifluorovaline. The study used valine, trifluorovaline, and hexafluorovaline as an isosteric pair series of differing polarity, demonstrating that the progressive fluorination of the valine side chain produces graded changes in ion permeation characteristics even though the side chain is not in direct contact with permeating ions [1].

gramicidin single-channel conductance ion permeation fluorinated amino acid side-chain polarity

Physicochemical Property Shift: pKa Depression in Hexafluorovaline vs. Natural Valine

The predicted pKa of the free acid hexafluoro-DL-valine is 1.53 ± 0.10, representing a dramatic acidification relative to natural valine (pKa ~2.32 for the carboxyl group). This ~0.8 log unit decrease in pKa arises from the strong electron-withdrawing effect of the two trifluoromethyl groups and directly impacts the ionization state and hydrogen-bonding capacity of hexafluorovaline-containing peptides at physiological pH . The ethyl ester form (the target compound) masks this acidic carboxyl, enabling controlled incorporation before deprotection to reveal the low-pKa acid. Trifluorovaline, with only one CF₃ group, exhibits an intermediate pKa shift [1].

pKa electron-withdrawing effect fluorinated amino acid hexafluorovaline valine

LogP Enhancement: Hexafluorovaline Ethyl Ester vs. Natural Valine Ethyl Ester

Ethyl 4,4,4,4',4',4'-hexafluoro-DL-valinate exhibits a calculated LogP of 2.317, reflecting a substantial increase in lipophilicity conferred by the six fluorine atoms . By comparison, natural valine ethyl ester (calculated LogP ~0.2–0.5) is far more hydrophilic. This LogP shift of approximately +1.8 to +2.1 log units represents an approximately 60- to 125-fold increase in octanol–water partition coefficient, directly influencing membrane permeability, blood–brain barrier penetration potential, and pharmacokinetic distribution of peptides incorporating this building block.

lipophilicity LogP hexafluorovaline blood-brain barrier membrane permeability

Procurement-Relevant Application Scenarios for Ethyl 4,4,4,4',4',4'-Hexafluoro-DL-valinate


Synthesis of Long-Acting Peptide GPCR Antagonists

The >1-hour pressor response blockade demonstrated by hexafluorovaline-substituted angiotensin II analogs [1] supports the use of ethyl hexafluoro-DL-valinate as a protected building block in solid-phase peptide synthesis of long-acting GPCR antagonists. Researchers developing metabolically stable peptide antagonists for angiotensin, bradykinin, or chemokine receptors can leverage the documented pharmacokinetic advantage over leucine- and natural valine-containing analogs.

Fluorinated Bioisostere Scanning in Peptide Lead Optimization

The combined LogP shift (+1.8 to +2.1 log units versus valine ethyl ester) [1] and pKa depression (Δ ≈ −0.8 units) provide quantitative justification for systematic hexafluorovaline scanning during peptide lead optimization. Procurement of the ethyl ester enables one-step incorporation into growing peptide chains on solid support, followed by TFA-mediated deprotection to reveal the free acid, making it a practical tool for medicinal chemistry campaigns.

Ion Channel Biophysics and Membrane Protein Engineering

The gramicidin A single-channel study demonstrated that hexafluorovaline produces graded changes in Na⁺ and Cs⁺ conductance distinct from both valine and trifluorovaline [1]. Researchers engineering ion channel pores or studying the role of side-chain polarity in membrane protein function can use ethyl hexafluoro-DL-valinate to synthesize position-specific analogs for electrophysiological characterization, with the confidence that the hexafluorovaline side chain occupies a defined position on the polarity scale between trifluorovaline and more hydrophobic non-natural amino acids.

Crystallographic and Structural Biology Studies of Halogenated Peptide–Protein Complexes

The unique binding conformation of the L,L,L-hexafluorovaline tripeptide observed in the isopenicillin N synthase crystal structure [1] highlights the utility of hexafluorovaline-containing substrates as structural probes. The six fluorine atoms provide strong anomalous scattering for X-ray crystallography and distinctive ¹⁹F NMR signals, enabling detailed structural analysis of peptide–protein interactions that is impossible with natural valine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4,4,4,4',4',4'-hexafluoro-DL-valinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.